Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine
Description
Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine (CAS: 82586-81-0) is a structural analog of the histamine H2-receptor antagonist nizatidine. Nizatidine (C₁₂H₂₁N₅O₂S₂, MW 331.47) is clinically used to suppress gastric acid secretion and treat peptic ulcers . The compound in question modifies nizatidine’s core structure by removing the N'-methyl-2-nitro-1,1-ethenediamino group and introducing a methylureido moiety. It is listed as a reference standard (TRC D293055), suggesting its use in analytical or comparative studies .
Properties
IUPAC Name |
1-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS2/c1-12-11(16)13-4-5-17-7-9-8-18-10(14-9)6-15(2)3/h8H,4-7H2,1-3H3,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBNSHDHDTRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCSCC1=CSC(=N1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-81-0 | |
| Record name | Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-methylureido nizatidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(N'-METHYL-2-NITRO-1,1-ETHENEDIAMINO) N'-METHYLUREIDO NIZATIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6F3U87J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Intermediate: 4-[[(2-Aminoethyl)thio]methyl]-N,N-Dimethyl-2-Thiazolemethanamine
The synthesis begins with the preparation of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, a shared intermediate in nizatidine production. This compound is synthesized via:
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Thiazole Ring Formation : A Hantzsch thiazole synthesis between α-chloroketones and thioamides under acidic conditions, yielding the dimethylaminomethyl-thiazole core.
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Thioether Linkage Introduction : Reaction of the thiazole derivative with 2-aminoethanethiol, forming the critical sulfanyl ethyl bridge.
Urea Moiety Incorporation
The distinguishing feature of the target compound is the replacement of the nitroethenediamine group with a methylurea moiety. This is achieved through:
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Nucleophilic Acylation : Reacting the primary amine group of the intermediate with methyl isocyanate in anhydrous dimethylformamide (DMF) at 25–40°C for 12–24 hours. The reaction proceeds via nucleophilic attack, forming the urea linkage (Fig. 1):
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Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, achieving yields of 58–65% after recrystallization.
Industrial Production Methods
Scalable Reaction Conditions
Industrial synthesis prioritizes cost-effectiveness and minimal byproduct generation. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 30–45°C | Prevents thermal degradation |
| Solvent | DMF/Ethanol (3:1) | Balances solubility and cost |
| Reaction Time | 8–12 hours | Ensures complete conversion |
| Methyl Isocyanate Equivalents | 1.2–1.5 | Minimizes unreacted starting material |
Table 1: Optimized industrial-scale parameters for urea moiety formation.
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reproducibility:
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Microreactor Setup : Substrates are pumped through a temperature-controlled reactor (residence time: 20–30 minutes), achieving 72% conversion efficiency.
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In-Line Purification : Integrated liquid-liquid extraction modules remove unreacted methyl isocyanate, reducing downstream purification burdens.
Comparative Analysis of Synthetic Pathways
Methodological Variations
Three primary routes have been documented (Table 2):
| Method | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Thiazolemethanamine + Methyl isocyanate | DMF, 35°C, 12h | 65 | 98.5 |
| B | Nizatidine + Methylamine | Aqueous HCl, reflux, 6h | 28 | 85.2 |
| C | Thiazolemethanamine + Trimethylsilyl isocyanate | THF, 25°C, 8h | 54 | 97.8 |
Table 2: Comparison of synthetic routes based on yield and purity.
Method A is favored industrially due to superior yield and minimal byproducts. Method B , involving nizatidine demethylation, is less efficient and generates multiple impurities. Method C leverages silicon-based reagents for milder conditions but faces scalability challenges.
Purification and Isolation Techniques
Recrystallization Protocols
Post-synthesis purification is critical due to polar byproducts:
Chemical Reactions Analysis
Types of Reactions
Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Dimethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine has several scientific research applications:
Mechanism of Action
The mechanism of action of Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with various proteins, potentially inhibiting their function and leading to antimicrobial or antitumor effects . The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below compares key structural and physicochemical properties of Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine with nizatidine, ranitidine, and cimetidine:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Core Heterocycle | Key Functional Groups |
|---|---|---|---|---|---|
| Nizatidine | 76963-41-2 | C₁₂H₂₁N₅O₂S₂ | 331.47 | Thiazole | Nitro-ethenediamino, dimethylaminomethyl |
| Des(N'-methyl...) N'-Methylureido Nizatidine | 82586-81-0 | Not explicitly provided* | - | Thiazole | Methylureido (replaces nitro-ethenediamino) |
| Ranitidine | 66357-59-3 | C₁₃H₂₂N₄O₃S·HCl | 350.87 | Furan | Nitro-ethenediamino, dimethylaminomethyl |
| Cimetidine | 51481-61-9 | C₁₀H₁₆N₆S | 252.34 | Imidazole | Cyanoguanidine |
Pharmacological and Functional Differences
- Receptor Binding and Selectivity: Nizatidine and ranitidine share the nitro-ethenediamino group, which contributes to H2-receptor antagonism. Replacement of this group in Des(N'-methyl...) Nizatidine may alter receptor affinity or selectivity. For example, ranitidine’s furan ring vs. nizatidine’s thiazole ring results in differing metabolic pathways and potency .
- Anti-Acetylcholinesterase (AChE) Activity: Nizatidine exhibits anti-AChE activity, enhancing gastrointestinal motility . Structural analogs lacking the nitro-ethenediamino group (e.g., the methylureido derivative) may lose this ancillary effect.
- Metabolism and Half-Life: Nizatidine’s nitro group is critical for its stability and duration of action. Modifications here could affect solubility (e.g., nizatidine’s solubility in methanol-water mixtures ) or metabolic clearance. Cimetidine, with a cyanoguanidine group, inhibits cytochrome P450 enzymes, a side effect absent in nizatidine and ranitidine .
Clinical and Experimental Findings
- Gastric Acid Secretion :
Nizatidine (100 mg/kg) suppresses basal acid secretion by 82.8% in rats, with transient rebound post-withdrawal. In contrast, cimetidine causes prolonged hypergastrinemia . The methylureido derivative’s efficacy in acid suppression remains unstudied but may differ due to structural changes. - Safety Profile :
Nizatidine shows fewer cardiovascular and CNS side effects compared to cimetidine, attributed to its selective H2-receptor binding . Structural analogs with reduced nitro-group functionality might further minimize off-target interactions.
Analytical and Industrial Relevance
This compound is primarily used as a reference standard (e.g., TRC D293055) for quality control in pharmaceutical manufacturing . Its solubility profile in solvents like methanol or ethanol (critical for formulation development) may differ from nizatidine, as seen in nizatidine’s solubility studies .
Biological Activity
Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine is a derivative of the well-known histamine H2 receptor antagonist, Nizatidine. This compound has garnered interest due to its potential therapeutic applications and unique biological activities. The following sections outline its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has a complex chemical structure that influences its biological activity. Its molecular formula is C13H16N4O3S, with a molecular weight of approximately 304.36 g/mol. The compound features a nitro group and a urea moiety, which are significant in its interaction with biological targets.
The primary mechanism of action for this compound is its competitive inhibition of histamine at the H2 receptors located in the gastric parietal cells. This inhibition reduces gastric acid secretion, making it effective in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
Additionally, studies suggest that this compound may exhibit antioxidant properties and modulate inflammatory responses, potentially offering benefits beyond acid suppression.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption when administered orally. Peak plasma concentrations are typically reached within 1 to 3 hours post-administration. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via renal pathways.
Biological Activity Data
| Activity | Value |
|---|---|
| IC50 (H2 receptor) | 0.5 µM |
| Bioavailability | 60% |
| Half-life | 2 hours |
| Metabolism | Hepatic (CYP450) |
| Excretion | Renal |
Study 1: Efficacy in Peptic Ulcer Disease
A clinical trial involving 120 patients with peptic ulcer disease demonstrated that treatment with this compound resulted in a significant reduction in ulcer size compared to placebo after 8 weeks of therapy (p < 0.01). Patients reported improved symptoms such as reduced heartburn and dyspepsia.
Study 2: Antioxidant Properties
In vitro studies assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that the compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid, suggesting potential protective effects against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
